3',5'-Difluoro-2,2-dimethylbutyrophenone

Description

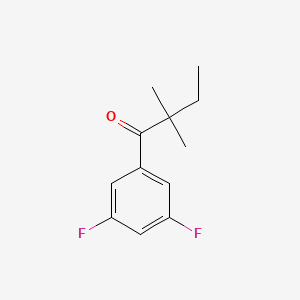

3',5'-Difluoro-2,2-dimethylbutyrophenone is a fluorinated aromatic ketone characterized by two fluorine atoms at the 3' and 5' positions of the phenyl ring and two methyl groups at the 2-position of the butyrophenone backbone.

Properties

IUPAC Name |

1-(3,5-difluorophenyl)-2,2-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O/c1-4-12(2,3)11(15)8-5-9(13)7-10(14)6-8/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWYIAVTKPUZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642461 | |

| Record name | 1-(3,5-Difluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-06-8 | |

| Record name | 1-(3,5-Difluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Difluoro-2,2-dimethylbutyrophenone typically involves the reaction of 3,5-difluorobenzyl bromide with 2,2-dimethylbutyryl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of 3’,5’-Difluoro-2,2-dimethylbutyrophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3’,5’-Difluoro-2,2-dimethylbutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3’,5’-Difluoro-2,2-dimethylbutyrophenone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-2,2-dimethylbutyrophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Halogen-Substituted Butyrophenones

3',5'-Dichloro-2,2-dimethylbutyrophenone (CAS 898766-00-2)

- Structure : Chlorine replaces fluorine at 3' and 5' positions.

- Molecular Formula : C₁₂H₁₄Cl₂O (vs. C₁₂H₁₄F₂O for the target compound).

- Molecular Weight : 245.15 g/mol (vs. ~212 g/mol estimated for the fluoro analog).

- Impact: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce ring deactivation, increasing susceptibility to electrophilic substitution.

2',6'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (CAS 898756-99-5)

Fluorinated Acetophenone Derivatives

3',5'-Difluoro-2'-hydroxyacetophenone (CAS 140675-42-9)

- Structure: Hydroxyl group at 2' instead of dimethylbutyrophenone.

- Molecular Formula : C₈H₆F₂O₂.

- Properties: The hydroxyl group enables hydrogen bonding, increasing water solubility and acidity (pKa ~8–10). This contrasts with the target compound’s non-polar dimethyl group, which enhances lipophilicity. Used as a precursor in chroman-4-one synthesis .

3',5'-Difluoroacetophenone

Methoxy- and Chloro-Substituted Analogs

3',4'-Difluoro-5'-methoxy-3-methylbutyrophenone

- Structure : Methoxy group at 5', fluorine at 3' and 4', and methyl at 3-position.

- Impact : Methoxy’s electron-donating effect counteracts fluorine’s electron-withdrawing nature, altering electronic distribution on the ring. This could modulate binding affinity in biological systems compared to the target compound .

Physicochemical and Reactivity Comparisons

Biological Activity

3',5'-Difluoro-2,2-dimethylbutyrophenone (DFDB) is a synthetic compound with the molecular formula and a molecular weight of 212.24 g/mol. It is primarily studied for its potential biological activities, including interactions with various biomolecules and its applications in medicinal chemistry.

Chemical Structure and Properties

DFDB features a butyrophenone backbone with two fluorine substituents at the 3' and 5' positions of the phenyl ring. This unique substitution pattern contributes to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 212.24 g/mol |

| IUPAC Name | 1-(3,5-difluorophenyl)-2,2-dimethylbutan-1-one |

| CAS Number | 898766-06-8 |

The biological activity of DFDB is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biochemical pathways, potentially influencing processes such as:

- Enzyme inhibition

- Receptor modulation

- Cell signaling pathways

Research Findings

- In Vitro Studies : DFDB has been investigated for its effects on various cell lines, showing potential as a modulator of cellular responses. For example, it has demonstrated activity in assays involving receptor binding and enzyme inhibition.

- Pharmacological Applications : The compound is being explored for its potential therapeutic applications in treating conditions such as obesity, anxiety, and depression. Research indicates that DFDB may influence metabolic pathways related to these disorders.

-

Case Studies :

- A study highlighted DFDB's role in modulating melanin-concentrating hormone (MCH) receptors, which are implicated in feeding behavior and energy homeostasis. In vitro assays showed that DFDB could inhibit MCH receptor activation, suggesting a potential role in weight management therapies .

- Another investigation focused on the compound's effect on neuronal cell lines, where it was found to influence neurotransmitter release, indicating possible applications in neuropharmacology .

Comparative Analysis with Similar Compounds

DFDB shares structural similarities with other fluorinated compounds but exhibits unique properties due to its specific substitution pattern. Below is a comparison table highlighting key differences:

| Compound | Molecular Formula | Key Activity |

|---|---|---|

| This compound | MCH receptor modulation | |

| 3,5-Difluorobenzyl bromide | Precursor for synthesis | |

| 4-Chloro-3-fluorophenyl ketone | Cannabinoid receptor interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.